molecular formula C14H8Br2FNO B11792899 5-(Dibromomethyl)-2-(3-fluorophenyl)benzo[d]oxazole

5-(Dibromomethyl)-2-(3-fluorophenyl)benzo[d]oxazole

Cat. No.: B11792899
M. Wt: 385.02 g/mol
InChI Key: SLMXGBKWMUOHPI-UHFFFAOYSA-N
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Description

5-(Dibromomethyl)-2-(3-fluorophenyl)benzo[d]oxazole (CAS 1706442-93-4) is a synthetic benzoxazole derivative supplied for research and development purposes. The benzoxazole scaffold is a privileged structure in medicinal chemistry, present in a variety of naturally occurring and synthetic biologically active compounds . This particular compound features a dibromomethyl group at the 5-position and a 3-fluorophenyl ring at the 2-position of its core benzoxazole structure, a substitution pattern known to be critical for biological activity . This compound is of significant interest in the search for new therapeutic agents. Research into benzoxazole derivatives has revealed a broad spectrum of biological activities, including potent antibacterial effects against Gram-positive bacteria such as Bacillus subtilis and antifungal properties against pathogens like Candida albicans . Furthermore, benzoxazole-based compounds have demonstrated substantial cytotoxic effects against a range of human cancer cell lines, including breast, lung, liver, and prostate cancers, making them promising candidates in oncology research . The dibromomethyl moiety can serve as a reactive handle for further chemical modifications, allowing researchers to synthesize a diverse array of analogs for structure-activity relationship (SAR) studies . As such, this chemical is a valuable building block for chemists and biologists working in drug discovery, specifically in the development of novel antimicrobial and anticancer agents. This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C14H8Br2FNO

Molecular Weight

385.02 g/mol

IUPAC Name

5-(dibromomethyl)-2-(3-fluorophenyl)-1,3-benzoxazole

InChI

InChI=1S/C14H8Br2FNO/c15-13(16)8-4-5-12-11(7-8)18-14(19-12)9-2-1-3-10(17)6-9/h1-7,13H

InChI Key

SLMXGBKWMUOHPI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NC3=C(O2)C=CC(=C3)C(Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Dibromomethyl)-2-(3-fluorophenyl)benzo[d]oxazole typically involves the following steps:

    Formation of the Benzo[d]oxazole Core: This can be achieved through the cyclization of an appropriate ortho-aminophenol with a carboxylic acid derivative.

    Introduction of the Fluorophenyl Group: This step involves the substitution of a hydrogen atom on the benzo[d]oxazole core with a 3-fluorophenyl group, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(Dibromomethyl)-2-(3-fluorophenyl)benzo[d]oxazole can undergo various chemical reactions, including:

    Substitution Reactions: The dibromomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction Reactions: Reduction can be used to remove the bromine atoms or to convert the dibromomethyl group into a different functional group.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Substitution: Derivatives with different functional groups replacing the dibromomethyl group.

    Oxidation: Compounds with additional oxygen-containing functional groups.

    Reduction: Compounds with modified or reduced functional groups.

Scientific Research Applications

5-(Dibromomethyl)-2-(3-fluorophenyl)benzo[d]oxazole has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological and inflammatory diseases.

    Chemical Biology: The compound can be used as a probe to study biological pathways and interactions.

    Material Science: It can be incorporated into polymers and other materials to impart specific properties such as fluorescence or conductivity.

    Agricultural Chemistry: The compound may be used in the development of agrochemicals for pest control.

Mechanism of Action

The mechanism of action of 5-(Dibromomethyl)-2-(3-fluorophenyl)benzo[d]oxazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the dibromomethyl and fluorophenyl groups can enhance its binding affinity and specificity for these targets. The exact molecular pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues

5-(Bromomethyl)benzo[d]oxazole (CAS 181038-98-2)
  • Properties : Melting point and purity data (97%) are available, with higher volatility compared to the dibromomethyl analog due to reduced molecular weight .
  • Reactivity: The monobromo substituent is less reactive in nucleophilic substitutions compared to dibromomethyl, limiting its utility in cross-coupling reactions .
2-(4-Bromophenyl)benzo[d]oxazole (CAS 3164-13-4)
  • Structure : Lacks the dibromomethyl group but includes a 4-bromophenyl group at position 2.
  • Applications : Used as an intermediate in synthesizing antiprotozoal agents, highlighting the role of brominated aryl groups in bioactivity .
  • Electronic Effects : The 4-bromophenyl group induces stronger electron-withdrawing effects than 3-fluorophenyl, altering charge distribution in the benzo[d]oxazole core .
5-(Chloromethyl)-2-(4-(2-fluoroethoxy)-3-(trifluoromethyl)phenyl)benzo[d]oxazole
  • Structure : Substitutions include chloromethyl (position 5) and a trifluoromethyl/fluoroethoxy aryl group (position 2).
  • Synthesis : Prepared via cyanuric chloride-mediated reactions in CH2Cl2/DMF, demonstrating adaptability in introducing diverse substituents .
  • Thermal Stability : The chloromethyl group confers lower reactivity but higher thermal stability compared to dibromomethyl derivatives .
2-(5-Cyclopropyl-3-ethylsulfonyl pyridin-2-yl)-5-(trifluoromethoxy)benzo[d]oxazole
  • Structure : Combines a pyridinyl-sulfonyl group (position 2) and trifluoromethoxy (position 5).
  • Applications : Designed as a pesticidal agent, emphasizing the role of sulfonyl and trifluoromethoxy groups in agrochemical activity .

Physicochemical Properties

Compound Molecular Weight Melting Point (°C) Reactivity Highlights
5-(Dibromomethyl)-2-(3-fluorophenyl)benzo[d]oxazole ~385.97 Not reported High electrophilicity (dibromomethyl); Fluorine-induced para-directing effects
5-(Bromomethyl)benzo[d]oxazole 200.04 113–114 Moderate reactivity in SN2 pathways
2-(4-Bromophenyl)benzo[d]oxazole 274.11 Not reported Bromine enhances cross-coupling utility

Spectroscopic and Analytical Data

  • NMR : The dibromomethyl group in the target compound would produce a distinct singlet (~δ 4.5–5.5 ppm for CH2Br2), while the 3-fluorophenyl group would show coupling patterns in the aromatic region (δ 7.0–8.0 ppm) .
  • Mass Spectrometry : Expected molecular ion peak at m/z 385.97 (M+) with characteristic bromine isotope patterns .

Biological Activity

5-(Dibromomethyl)-2-(3-fluorophenyl)benzo[d]oxazole is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical formula for this compound is C14H8Br2FNOC_{14}H_8Br_2FNO. The presence of bromine and fluorine substituents is significant as these halogens can enhance the compound's biological activity by influencing electronic properties and steric factors.

Anticancer Activity

Recent studies indicate that compounds with similar benzo[d]oxazole scaffolds exhibit notable anticancer properties. For instance, derivatives have shown cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis induction and inhibition of cell proliferation. The compound's structure suggests potential interactions with tubulin and other cellular targets, which may disrupt mitotic processes.

Table 1: Anticancer Activity of Benzo[d]oxazole Derivatives

CompoundCell Line TestedIC50 (μM)Mechanism of Action
5cJurkat< 10Induction of apoptosis
5dA-431< 20Inhibition of Bcl-2 protein
5eHT-29< 15Disruption of tubulin polymerization

Neuroprotective Effects

Compounds structurally related to this compound have demonstrated neuroprotective effects in models of neurodegenerative diseases. For example, studies involving β-amyloid-induced toxicity in PC12 cells showed that certain derivatives could reduce apoptosis and modulate signaling pathways associated with neuroinflammation.

Table 2: Neuroprotective Effects in PC12 Cells

CompoundConcentration (μg/mL)Protective Effect (%)Mechanism of Action
5c0.62570Inhibition of NF-κB signaling
5o1.2565Reduction in iNOS expression
Donepezil2050Acetylcholinesterase inhibition

Case Studies

  • Cytotoxicity Assessment : A study evaluated the cytotoxic effects of various benzo[d]oxazole derivatives on B16F10 melanoma cells. The results indicated that compounds with halogen substitutions exhibited enhanced cytotoxicity compared to non-halogenated analogues, suggesting that the dibromomethyl group contributes positively to their activity.
  • Neuroprotection in Zebrafish Models : In vivo studies using zebrafish models demonstrated that compound 5c had lower toxicity compared to donepezil, highlighting its potential as a safer alternative in treating Alzheimer's disease.

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : Interaction with pro-apoptotic and anti-apoptotic proteins, such as Bax and Bcl-2, leading to increased apoptosis in cancer cells.
  • Inhibition of Kinases : Modulation of key signaling pathways (e.g., Akt/GSK-3β/NF-κB), which are crucial for cell survival and proliferation.
  • Tyrosinase Inhibition : Some derivatives have shown significant inhibition of tyrosinase activity, which is important for melanin synthesis and could be beneficial in skin-related conditions.

Q & A

Q. What are the most reliable synthetic routes for 5-(Dibromomethyl)-2-(3-fluorophenyl)benzo[d]oxazole, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via cyclization of precursors like halogenated benzaldehyde derivatives with fluorophenyl-containing amines. Key steps include bromomethylation using N-bromosuccinimide (NBS) under radical initiation or via nucleophilic substitution. Solvents such as dichloromethane or acetonitrile, paired with catalysts like triethylamine, improve yields (analogous to methods in ). Optimization may involve varying reaction temperatures (60–100°C) and monitoring progress via TLC or HPLC. Purification typically uses column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Combine spectroscopic techniques:
  • NMR (¹H/¹³C) to confirm substituent positions and bromine integration.
  • HRMS for exact mass verification.
  • X-ray crystallography (if single crystals are obtained) to resolve stereoelectronic effects, as demonstrated in oxazole derivatives ().
  • HPLC with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .

Advanced Research Questions

Q. What mechanistic insights explain contradictory reactivity data in bromomethylation steps for similar oxazole derivatives?

  • Methodological Answer : Discrepancies arise from competing pathways (radical vs. ionic mechanisms). For example, NBS-mediated bromomethylation may favor radical intermediates under UV light, while HBr/AcOH systems promote electrophilic substitution. Use kinetic studies (e.g., reaction monitoring via in-situ IR) and isotopic labeling (e.g., D₂O quenching) to distinguish pathways. Computational modeling (DFT) of transition states can further clarify regioselectivity, as seen in fluorophenyl-substituted systems ( ) .

Q. How can computational methods predict the biological activity of this compound against enzymatic targets?

  • Methodological Answer : Employ ligand-protein docking (AutoDock Vina, Schrödinger Suite) to screen against targets like cytochrome P450 or kinases. Parameterize the force field using partial atomic charges (e.g., RESP charges from Gaussian09). Validate predictions with in vitro assays:
  • Fluorescence quenching to measure binding constants.
  • Enzyme inhibition assays (IC₅₀ determination) under physiological pH and temperature. Cross-reference with structural analogs in (bioactivity databases) .

Q. What strategies mitigate instability of the dibromomethyl group during long-term storage or under aqueous conditions?

  • Methodological Answer :
  • Store under inert atmosphere (argon) at –20°C in amber vials to prevent photodegradation.
  • Stabilize via lyophilization with cryoprotectants (trehalose, mannitol) for aqueous suspensions.
  • Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS to identify breakdown products (e.g., debrominated analogs) .

Data Contradictions and Resolution

Q. Why do reported melting points for structurally similar oxazoles vary across studies?

  • Methodological Answer : Variations stem from polymorphic forms or impurities. Standardize characterization by:
  • DSC/TGA to map thermal profiles.
  • PXRD to confirm crystalline phase consistency.
  • Reproduce synthesis using literature protocols (e.g., vs. 10) to isolate confounding factors like solvent traces .

Methodological Tables

Q. Table 1. Example Reaction Conditions for Bromomethylation

PrecursorReagent SystemSolventYield (%)Reference
2-(3-Fluorophenyl)oxazoleNBS, AIBN, CCl₄DCM72
Analog with CH₂Br groupHBr/AcOH, ΔAcetonitrile65

Q. Table 2. Key Spectroscopic Data for Structural Confirmation

TechniqueKey SignalsReference
¹H NMRδ 4.85 (s, 2H, CH₂Br), 7.2–8.1 (m, Ar-H)
HRMSm/z 382.9345 [M+H]⁺

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